An In-depth Technical Guide to N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride
An In-depth Technical Guide to N6-Carbobenzoxy-L-lysine Benzyl Ester Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride. This compound is a critical reagent for researchers, scientists, and professionals involved in drug development and peptide chemistry.
Chemical Properties and Identification
N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a carbobenzoxy (Cbz or Z) group, and the α-carboxyl group is protected as a benzyl ester. The α-amino group is present as a hydrochloride salt, enhancing the compound's stability and solubility in certain solvents.[1] These protecting groups are instrumental in peptide synthesis, preventing unwanted side reactions at the lysine side chain and C-terminus during peptide chain elongation.[2]
General Information
| Property | Value |
| IUPAC Name | benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride[3] |
| Synonyms | H-Lys(Z)-OBzl·HCl, N-epsilon-Cbz-L-lysine benzyl ester hydrochloride, (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride |
| CAS Number | 6366-70-7[3] |
| Alternate CAS | 24458-14-8[3] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C21H27ClN2O4[4] |
| Molecular Weight | 406.9 g/mol [5] |
| Appearance | White to off-white powder[4] |
| Melting Point | 138-140 °C |
| Boiling Point | 536.6 °C at 760 mmHg |
| Solubility | Soluble in DMSO, DMF, and Methanol |
| Storage | Store at room temperature in a dry, inert atmosphere.[6] |
Synthesis and Purification
The synthesis of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride involves a multi-step process that requires careful control of reaction conditions to ensure selective protection of the functional groups of L-lysine.
Synthetic Pathway
The overall synthetic strategy involves the sequential protection of the ε-amino group and the α-carboxyl group of L-lysine, followed by the formation of the hydrochloride salt of the α-amino group.
Experimental Protocol: Synthesis
This protocol is a representative example for the synthesis of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride.
Step 1: Synthesis of N6-Carbobenzoxy-L-lysine
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Dissolve L-lysine monohydrochloride in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the pH between 9 and 10 with the addition of sodium hydroxide solution.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[1]
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 4 to precipitate N6-Carbobenzoxy-L-lysine.[1]
-
Collect the precipitate by filtration, wash with cold water, and dry.[1]
Step 2: Synthesis of N6-Carbobenzoxy-L-lysine Benzyl Ester
-
Suspend N6-Carbobenzoxy-L-lysine in benzyl alcohol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add diethyl ether to precipitate the product.
-
Filter the crude product and wash with diethyl ether.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude N6-Carbobenzoxy-L-lysine benzyl ester in a suitable organic solvent (e.g., ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Experimental Protocol: Purification
The crude N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or methanol/ether.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Applications in Peptide Synthesis
The primary application of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride is as a building block in solid-phase peptide synthesis (SPPS). The orthogonal protecting groups (Cbz and benzyl ester) allow for the selective deprotection of the α-amino group for peptide chain elongation without affecting the lysine side chain or the C-terminus.
Solid-Phase Peptide Synthesis (SPPS) Workflow
In a typical Fmoc-based SPPS, the C-terminal amino acid is first attached to the solid support. Then, for each subsequent amino acid, including the lysine derivative, a cycle of deprotection of the Nα-Fmoc group and coupling of the next Fmoc-protected amino acid is performed. N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride would be used in a Boc-based SPPS strategy where the Boc group on the N-terminus is removed with acid, and the Cbz and benzyl ester protecting groups remain intact until the final cleavage step.
Deprotection
The Cbz and benzyl ester protecting groups are typically removed simultaneously under harsh acidic conditions or by catalytic hydrogenation.
Deprotection Mechanism: Catalytic Hydrogenolysis
A common method for the deprotection of Cbz and benzyl ester groups is catalytic hydrogenolysis, often using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.
Analytical Characterization
The purity and identity of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride are confirmed using various analytical techniques.
Expected Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl groups (around 5.1 ppm), the α-proton of the lysine backbone (around 4.0 ppm), and the methylene protons of the lysine side chain.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and carbamate groups (around 170-175 ppm and 156 ppm, respectively), the aromatic carbons (127-136 ppm), and the aliphatic carbons of the lysine backbone and side chain.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine hydrochloride (around 3000-3200 cm⁻¹), C=O stretching of the ester and carbamate groups (around 1735 cm⁻¹ and 1690 cm⁻¹, respectively), and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C21H26N2O4) upon ionization.
Safety and Handling
As with all laboratory chemicals, N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry place.
This technical guide serves as a foundational resource for understanding the key aspects of N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride. For specific experimental applications, it is recommended to consult detailed literature procedures and safety data sheets.
References
- 1. benchchem.com [benchchem.com]
- 2. N6-Carbobenzyloxy-L-lysine Benzyl Ester Hydrochloride [lgcstandards.com]
- 3. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]
- 4. Best N6-Cbz-L-Lysine benzyl ester HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 5. Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | C21H27ClN2O4 | CID 22852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6366-70-7 CAS MSDS (N6-Cbz-L-Lysine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
